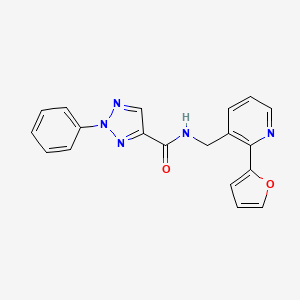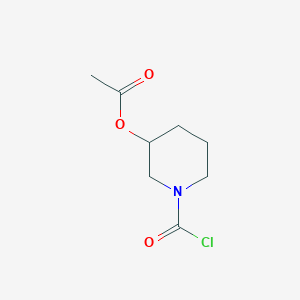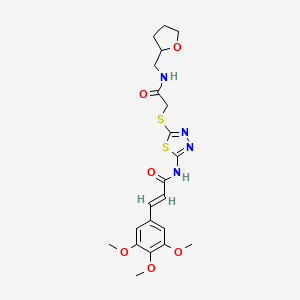![molecular formula C9H13ClO4S B2623632 Methyl (1S,5R,6R,7S)-7-chlorosulfonylbicyclo[3.2.0]heptane-6-carboxylate CAS No. 2503155-41-5](/img/structure/B2623632.png)
Methyl (1S,5R,6R,7S)-7-chlorosulfonylbicyclo[3.2.0]heptane-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1S,5R,6R,7S)-7-chlorosulfonylbicyclo[3.2.0]heptane-6-carboxylate, also known as MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological processes.
Mecanismo De Acción
Methyl (1S,5R,6R,7S)-7-chlorosulfonylbicyclo[3.2.0]heptane-6-carboxylate acts as a non-competitive antagonist of the NMDA receptor by binding to a site within the ion channel pore, thereby blocking the flow of calcium ions into the neuron. This blockade results in the inhibition of excitatory neurotransmission, which can lead to a variety of physiological and pathological effects.
Biochemical and Physiological Effects
The blockade of NMDA receptors by this compound has been shown to produce a variety of biochemical and physiological effects, including impaired learning and memory, increased seizure susceptibility, and neurodegeneration. In addition, this compound has been shown to produce behavioral effects, such as hyperactivity and stereotypy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl (1S,5R,6R,7S)-7-chlorosulfonylbicyclo[3.2.0]heptane-6-carboxylate in lab experiments is its potency and selectivity for the NMDA receptor. This compound can produce robust and consistent effects on NMDA receptor function, making it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of using this compound is its potential for producing non-specific effects on other ion channels and receptors, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving Methyl (1S,5R,6R,7S)-7-chlorosulfonylbicyclo[3.2.0]heptane-6-carboxylate. One area of interest is the role of NMDA receptors in drug addiction and withdrawal, and the potential therapeutic applications of NMDA receptor antagonists in the treatment of addiction. Another area of interest is the development of more selective and potent NMDA receptor antagonists for use in experimental and clinical settings. Finally, there is a need for further research on the long-term effects of NMDA receptor blockade, particularly with regard to neurodegenerative diseases and cognitive impairment.
Métodos De Síntesis
The synthesis of Methyl (1S,5R,6R,7S)-7-chlorosulfonylbicyclo[3.2.0]heptane-6-carboxylate involves several steps, including the reaction of 1,3-cyclohexadiene with sulfuric acid to form 1,4-cyclohexadiene-1-sulfonic acid, followed by the reaction of the acid with chlorosulfonic acid to form 1,4-cyclohexadiene-1-sulfonyl chloride. The sulfonyl chloride is then reacted with methyl (1S,5R,6R,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate to form this compound.
Aplicaciones Científicas De Investigación
Methyl (1S,5R,6R,7S)-7-chlorosulfonylbicyclo[3.2.0]heptane-6-carboxylate has been used extensively in scientific research to study the role of NMDA receptors in various physiological and pathological processes, including learning and memory, neurodegenerative diseases, and psychiatric disorders. This compound has also been used to investigate the mechanisms underlying drug addiction and withdrawal.
Propiedades
IUPAC Name |
methyl (1S,5R,6R,7S)-7-chlorosulfonylbicyclo[3.2.0]heptane-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO4S/c1-14-9(11)7-5-3-2-4-6(5)8(7)15(10,12)13/h5-8H,2-4H2,1H3/t5-,6+,7+,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGWVIKJLGHJMU-KVPKETBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCCC2C1S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H]2CCC[C@@H]2[C@@H]1S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[1-(Bromomethyl)cyclobutyl]-1,3-difluorobenzene](/img/structure/B2623554.png)

![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2623558.png)



![(2E)-3-{4'-chloro-[1,1'-biphenyl]-3-yl}prop-2-enoic acid](/img/structure/B2623564.png)
![1-[3-(benzoylamino)benzoyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2623566.png)
![1-(benzo[d]thiazol-2-yl)-N-cyclopropylazetidine-3-carboxamide](/img/structure/B2623568.png)
![methyl 6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2623570.png)

![Methyl 4-(4-ethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2623572.png)